molecular formula C16H22N2O B12721210 N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine CAS No. 85982-75-8

N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine

Katalognummer: B12721210
CAS-Nummer: 85982-75-8
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: MIGGJPIAMPJCES-HOQBHHMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine is a chemical compound that belongs to the class of cinnamoylpiperazine derivatives. These compounds are known for their potential pharmacological activities, including antinociceptive and anticonvulsive properties . The structure of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine includes a piperazine ring substituted with methyl groups and a cinnamoyl moiety, which contributes to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine typically involves the reaction of trans-2,5-dimethylpiperazine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine involves its interaction with specific molecular targets in the body. The compound is believed to modulate neuronal activity by binding to receptors or ion channels, thereby reducing neuronal excitability. This action is thought to be responsible for its antinociceptive and anticonvulsive effects. Additionally, the compound may exert antioxidant effects, reducing oxidative stress in neuronal cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine is unique due to the combination of its structural features, which contribute to its distinct pharmacological properties. The presence of both the cinnamoyl moiety and the methyl substitutions on the piperazine ring enhances its biological activity and makes it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

85982-75-8

Molekularformel

C16H22N2O

Molekulargewicht

258.36 g/mol

IUPAC-Name

(E)-3-phenyl-1-[(2S,5R)-2,4,5-trimethylpiperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C16H22N2O/c1-13-12-18(14(2)11-17(13)3)16(19)10-9-15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3/b10-9+/t13-,14+/m1/s1

InChI-Schlüssel

MIGGJPIAMPJCES-HOQBHHMFSA-N

Isomerische SMILES

C[C@H]1CN([C@@H](CN1C(=O)/C=C/C2=CC=CC=C2)C)C

Kanonische SMILES

CC1CN(C(CN1C(=O)C=CC2=CC=CC=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.